2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)17(22)20-9-7-19(8-10-20)12-15(21)16-2-1-11-23-16/h1-6,11,15,21H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKBSEBFYBJMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the fluorobenzoyl group through a nucleophilic substitution reaction. The thiophene ring is introduced in a subsequent step, often through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The fluorobenzoyl and thiophene groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Functional Group Impact: The target compound’s ethanol group (vs. ketone in E629-0296 or propanone in 6c ) may improve solubility but reduce electrophilic reactivity.
- Substituent Effects : The 4-fluorobenzoyl group (target) differs from 4-nitrophenyl (6f, m.p. 161–162°C ) or pyridin-2-yl (8e ) in electronic properties, influencing binding affinity and metabolic stability.
Table 2: Pharmacological Profiles of Piperazine-Based Analogues
Key Observations :
- Receptor Affinity: Piperazine-ethanol derivatives like PUC-10 exhibit high 5-HT6 antagonism (IC₅₀ = 32 nM) , suggesting the target compound may share similar activity if optimized.
- Enzyme Inhibition : Pyridine-piperazine hybrids (UDO/UDD) inhibit CYP51, highlighting the scaffold’s adaptability for diverse targets .
Biological Activity
The compound 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17FN2OS
- Molecular Weight : 294.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its inhibitory effects on tyrosinase (TYR) , an enzyme crucial for melanin production, making it a candidate for treating hyperpigmentation disorders.
Tyrosinase Inhibition
Research has demonstrated that compounds similar to This compound exhibit significant inhibition of tyrosinase activity. A study highlighted that derivatives of piperazine, particularly those with a fluorobenzoyl group, showed competitive inhibition against TYR from Agaricus bisporus with IC50 values in the low micromolar range (e.g., IC50 = 0.18 μM) . This suggests that the compound could be effective in reducing melanin synthesis.
Antimelanogenic Effects
In vitro studies using B16F10 melanoma cells indicated that the compound does not exhibit cytotoxicity while effectively reducing melanin production. This property is particularly valuable for cosmetic applications aimed at skin lightening .
Study 1: Evaluation of Tyrosinase Inhibitors
A comprehensive evaluation of various piperazine-based compounds revealed that those containing the 4-fluorobenzoyl moiety demonstrated enhanced inhibitory effects on TYR compared to traditional inhibitors like kojic acid . The study employed kinetic assays to determine the mode of inhibition, confirming that these compounds act as competitive inhibitors.
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of piperazine derivatives indicated that modifications on the aromatic tail significantly influence biological activity. The introduction of electron-withdrawing groups, such as fluorine, was found to enhance inhibitory potency against TYR .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
